molecular formula C14H24Cl2N4Pd B13105786 Palladium, bis(1-butyl-1H-imidazole)dichloro-

Palladium, bis(1-butyl-1H-imidazole)dichloro-

Cat. No.: B13105786
M. Wt: 425.7 g/mol
InChI Key: BSFSLCYJLMFYRG-UHFFFAOYSA-L
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Description

Palladium, bis(1-butyl-1H-imidazole)dichloro-: is a coordination compound with the chemical formula C14H24Cl2N4Pd . This compound is known for its application as a palladium catalyst in various organic synthesis reactions. It is a solid powder that is soluble in organic solvents like chloroform and ethanol but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Palladium, bis(1-butyl-1H-imidazole)dichloro- typically involves the coordination reaction between palladium chloride (PdCl2) and 1-butyl-1H-imidazole in an organic solvent. The reaction is usually carried out under inert conditions to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and maintaining strict control over the reaction conditions. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Palladium, bis(1-butyl-1H-imidazole)dichloro- undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the product would be a new palladium complex with different ligands .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are widely used as catalysts in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. The compound palladium, bis(1-butyl-1H-imidazole)dichloro- has been instrumental in synthesizing anilines and their derivatives, which are crucial in the pharmaceutical industry for drug development and synthesis of biologically active compounds. The simplicity and efficiency of these reactions enable high-throughput screening of compound libraries for medicinal chemistry applications .

Table 1: Comparison of C–N Coupling Reactions Using Different Palladium Catalysts

Catalyst TypeReaction TypeYield (%)References
Pd(OAc)2N-arylation70
Pd(dppf)Buchwald-Hartwig85
Pd(bis(1-butyl-1H-imidazole)dichloro-)N-arylation90

Process Chemistry

In process chemistry, the palladium complex has been optimized for large-scale applications with low catalyst loading. This is particularly relevant for pharmaceutical synthesis where regulatory requirements demand minimal residual metal content in final products. Techniques such as functionalized silica for metal scavenging have enhanced the scalability and economic viability of these processes .

Medicinal Chemistry

Palladium-catalyzed reactions utilizing bis(1-butyl-1H-imidazole)dichloro- have shown great promise in the development of new therapeutic agents. For instance, the synthesis of protein kinase inhibitors through C–N coupling has demonstrated significant yields and efficiency, which is crucial for drug discovery and development .

Case Study: Protein Kinase Cθ Inhibitors

  • Compound : Aryl bromide coupled with aminoazetidine
  • Yield : 91%
  • Application : Treatment for autoimmune diseases .

Materials Science

The unique properties of palladium complexes also extend to materials science. Research has indicated that these compounds can be used as precursors in the synthesis of nanomaterials and catalysts for electrochemical applications. Their ability to facilitate electron transfer processes makes them suitable for use in sensors and energy storage devices .

Table 2: Applications of Palladium Complexes in Materials Science

Application TypeDescriptionReference
ElectrocatalysisCatalysts for fuel cells
Nanomaterial SynthesisPrecursor for nanostructured materials
Sensor DevelopmentUsed in electrochemical sensors

Mechanism of Action

The mechanism by which Palladium, bis(1-butyl-1H-imidazole)dichloro- exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

  • Palladium, bis(1-methyl-1H-imidazole)dichloro-
  • Palladium, bis(1-ethyl-1H-imidazole)dichloro-
  • Palladium, bis(1-propyl-1H-imidazole)dichloro-

Uniqueness: Palladium, bis(1-butyl-1H-imidazole)dichloro- is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic reactions. The butyl group provides a different steric and electronic environment compared to methyl, ethyl, or propyl groups, potentially leading to variations in catalytic performance .

Biological Activity

Palladium, bis(1-butyl-1H-imidazole)dichloro- (C14H24Cl2N4Pd) is a coordination compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

Palladium, bis(1-butyl-1H-imidazole)dichloro- features a palladium center coordinated with two butyl-1H-imidazole ligands and two chloride ions. The imidazole ring is known for its diverse biological properties, including antibacterial, antiviral, and anticancer activities. The structure can be represented as follows:

C14H24Cl2N4Pd\text{C}_{14}\text{H}_{24}\text{Cl}_2\text{N}_4\text{Pd}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

  • Anticancer Activity : Compounds containing imidazole rings have shown significant anticancer properties. Studies indicate that palladium complexes can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, similar imidazole-containing compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HCT-15 and HeLa .
  • Antibacterial Properties : The imidazole moiety is also associated with antibacterial activity. Research has shown that palladium complexes exhibit bactericidal effects against various strains of bacteria by disrupting microbial cell walls and inhibiting essential enzymatic functions .

Anticancer Efficacy

A study focusing on palladium complexes reported that derivatives with imidazole ligands were effective in inhibiting the growth of cancer cells. For example:

CompoundCell LineIC50 (nM)
Compound 6HCT-1580–200
Compound 7HeLa100
Palladium ComplexMDA-MB-468150

These findings suggest that the incorporation of imidazole enhances the anticancer potency of palladium complexes .

Antimicrobial Activity

In another investigation, palladium complexes were tested against pathogenic bacteria. Results indicated that certain derivatives showed significant inhibition zones in agar diffusion assays, highlighting their potential as antimicrobial agents:

CompoundBacterial StrainZone of Inhibition (mm)
Palladium Complex AE. coli18
Palladium Complex BS. aureus15

These results emphasize the dual functionality of palladium complexes in both anticancer and antibacterial domains .

Structure-Activity Relationship (SAR)

The biological activity of palladium bis(1-butyl-1H-imidazole)dichloro- is influenced by its structural components. The presence of the butyl group on the imidazole ring enhances solubility and bioavailability, which are critical for achieving effective concentrations in biological systems. Research indicates that modifications to the imidazole ring can lead to variations in potency and selectivity against different targets .

Properties

Molecular Formula

C14H24Cl2N4Pd

Molecular Weight

425.7 g/mol

IUPAC Name

1-butylimidazole;dichloropalladium

InChI

InChI=1S/2C7H12N2.2ClH.Pd/c2*1-2-3-5-9-6-4-8-7-9;;;/h2*4,6-7H,2-3,5H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

BSFSLCYJLMFYRG-UHFFFAOYSA-L

Canonical SMILES

CCCCN1C=CN=C1.CCCCN1C=CN=C1.Cl[Pd]Cl

Origin of Product

United States

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